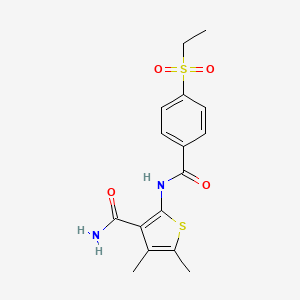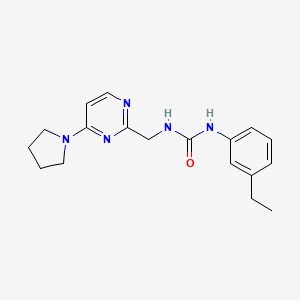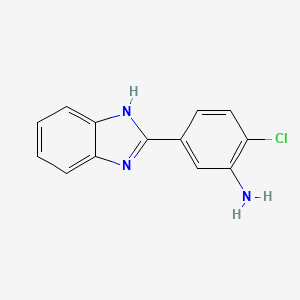![molecular formula C26H21N3O3 B2541573 5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866344-59-4](/img/structure/B2541573.png)
5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H21N3O3 and its molecular weight is 423.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : A study by Pawlas et al. (2000) details the synthesis of pyrazoloquinoline derivatives, emphasizing the strategic formation of pyridine rings through cyclization processes. This synthesis approach could be relevant for compounds structurally similar to "5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline" (Pawlas et al., 2000).
Crystal Structure and DFT Calculations : The study by Abad et al. (2021) on a novel isoxazolequinoxaline derivative includes detailed crystal structure analysis, DFT calculations, and molecular dynamics, highlighting the structural complexity and potential biological applications of quinoxaline derivatives (Abad et al., 2021).
Biological Applications
Antimicrobial Activity : Research by Hassan (2013) on pyrazoline and pyrazole derivatives, including quinoxaline structures, demonstrated significant antimicrobial activities. This suggests the potential of structurally related compounds in developing new antimicrobial agents (Hassan, 2013).
Anticancer Activity : The synthesis and biological evaluation of isoxazolquinoxalin (IZQ) as an anti-cancer drug were explored by Abad et al. (2021), showcasing the therapeutic potential of quinoxaline derivatives in cancer treatment (Abad et al., 2021).
Supramolecular Aggregation : A study by Portilla et al. (2005) on the effect of substitution on dihydrobenzopyrazoloquinolines' supramolecular aggregation emphasizes the significance of structural modifications on the physical properties and potential applications of these compounds (Portilla et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-benzyl-5-(4-ethoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-2-30-19-10-8-18(9-11-19)25-21-15-29(14-17-6-4-3-5-7-17)22-13-24-23(31-16-32-24)12-20(22)26(21)28-27-25/h3-13,15H,2,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPYUTYJNGCRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2541490.png)
![6-Methyl-3-[(4-methylanilino)methylidene]pyran-2,4-dione](/img/structure/B2541491.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2541494.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2541497.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2541505.png)
![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2541506.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea](/img/structure/B2541507.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2541508.png)


![1-benzyl-N-(1-cyanocyclopropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2541513.png)
